molecular formula C13H24N2O3S B2904542 Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate CAS No. 2375268-43-0

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate

Cat. No.: B2904542
CAS No.: 2375268-43-0
M. Wt: 288.41
InChI Key: ZUTOQTOOZLIYSS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate is a synthetic organic compound with a complex structure that includes an azetidine ring, a thian ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of azetidine derivatives with thian intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • 1-Boc-3-iodoazetidine

Uniqueness

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-13(2,3)18-12(16)15-8-11(9-15)10-4-6-19(14,17)7-5-10/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOQTOOZLIYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCS(=N)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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